Diroximel fumarate
Overview
Description
Diroximel fumarate is an oral medication used to treat relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease . It is not a cure for MS, but it may slow some disabling effects and decrease the number of relapses of the disease .
Synthesis Analysis
Diroximel fumarate is a prodrug form of monomethyl fumarate . It undergoes esterase cleavage in the gut to release monomethyl fumarate . Improved processes for the preparation of Diroximel fumarate and intermediates thereof have been reported .Molecular Structure Analysis
The molecular formula of Diroximel fumarate is C11H13NO6 . Its molecular weight is 255.226 . The structure of Diroximel fumarate is consistent with its molecular formula .Chemical Reactions Analysis
There is limited information available on the chemical reactions of Diroximel fumarate .Physical And Chemical Properties Analysis
Diroximel fumarate has a molecular weight of 255.22 and a molecular formula of C11H13NO6 .Scientific Research Applications
Diroximel Fumarate in Multiple Sclerosis
Diroximel fumarate, identified as Vumerity®, is primarily utilized in the treatment of various forms of multiple sclerosis (MS), including relapsing-remitting MS (RRMS) and active secondary progressive MS. It shows bioequivalence to dimethyl fumarate but with improved gastrointestinal tolerability. Studies indicate that diroximel fumarate effectively reduces annualized relapse rates and the formation of new MS-associated brain lesions in patients, demonstrating a favorable safety and efficacy profile for RRMS treatment (Paik, 2021).
Gastrointestinal Tolerability
Diroximel fumarate has demonstrated a significantly improved gastrointestinal tolerability profile compared to dimethyl fumarate in patients with RRMS. Studies have shown lower rates of gastrointestinal adverse events, including symptoms like diarrhea, nausea, and abdominal pain. This enhanced tolerability potentially leads to better adherence to treatment and fewer discontinuations due to adverse events (Naismith et al., 2020).
Biochemical and Pharmacological Properties
The biochemical and pharmacological properties of diroximel fumarate contribute to its efficacy in treating MS. Its metabolism results in lower methanol concentration in the intestine than dimethyl fumarate, potentially accounting for its reduced severity and frequency of gastrointestinal adverse events. Furthermore, diroximel fumarate's distinct chemical structure may result in more modest off-target activity, contributing to its overall tolerability (Jonasson & Sejbaek, 2020).
Comparison with Other Treatments
Diroximel fumarate's effectiveness and tolerability are often compared with dimethyl fumarate, another oral fumarate used in MS treatment. The clinical trials and real-world studies highlight diroximel fumarate's advantages in gastrointestinal tolerability, which can significantly impact the quality of life for patients with relapsing-remitting MS (Wundes et al., 2021).
Potential for Broader Applications
The antioxidative, immunomodulatory, and neuroprotective properties of diroximel fumarate position it as a potential therapeutic candidate for pathologies beyond MS. Further research is required to understand its working mechanisms fully and explore its applicability in other diseases (Hoogendoorn et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl (E)-but-2-enedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-17-10(15)4-5-11(16)18-7-6-12-8(13)2-3-9(12)14/h4-5H,2-3,6-7H2,1H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMYDTCOUQIDMT-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)OCCN1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)OCCN1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026181 | |
Record name | Diroximel Fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
192-193 | |
Record name | Diroximel fumarate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Currently, the mechanism of action of this drug in MS is not fully understood. Diroximel fumarate is hypothesized to regulate cell signaling pathways, causing beneficial immune and neuroprotective effects. Monomethyl fumarate (MMF) is the active metabolite of diroximel fumarate, and activates the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway in humans. This pathway occurs as a response to oxidative stress in cells. In addition to the above, MMF is a nicotinic acid receptor agonist in the laboratory setting. The relevance of this finding to the treatment of MS is unknown at this time. The mechanism by which this drug leads to less gastrointestinal effects is purported to be due to its lack of a methanol leaving group in its chemical structure, and substitution with inert 2-hydroxyethyl succinimide. | |
Record name | Diroximel fumarate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Diroximel fumarate | |
CAS RN |
1577222-14-0 | |
Record name | Diroximel fumarate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1577222140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diroximel fumarate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Diroximel Fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,5-dioxopyrrolidin-1-yl)ethyl methyl fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIROXIMEL FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0N0Z40J3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
102-106 | |
Record name | Diroximel fumarate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14783 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Citations
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